molecular formula C8H14MgO4 B13809841 Butyric Acid Magnesium Salt

Butyric Acid Magnesium Salt

Cat. No.: B13809841
M. Wt: 198.50 g/mol
InChI Key: XGIJWNPXLLJTTB-UHFFFAOYSA-L
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Description

Butyric Acid Magnesium Salt, also known as magnesium butyrate, is a compound formed by the reaction of butyric acid with magnesium hydroxide. Butyric acid, a short-chain fatty acid, is naturally found in animal fats and plant oils and is produced by anaerobic bacteria in the gut. Magnesium butyrate is commonly used in dietary supplements due to its potential health benefits, particularly for gut health.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium butyrate can be synthesized by reacting butyric acid with magnesium hydroxide. The reaction typically involves mixing an aqueous solution of butyric acid with magnesium hydroxide under controlled conditions to form the salt. The reaction can be represented as follows:

CH3CH2CH2COOH+Mg(OH)2(CH3CH2CH2COO)2Mg+2H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{Mg(OH)}_2 \rightarrow (\text{CH}_3\text{CH}_2\text{CH}_2\text{COO})_2\text{Mg} + 2\text{H}_2\text{O} CH3​CH2​CH2​COOH+Mg(OH)2​→(CH3​CH2​CH2​COO)2​Mg+2H2​O

Industrial Production Methods

Industrial production of magnesium butyrate involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of industrial reactors and controlled environments ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Magnesium butyrate, like other butyrate salts, can undergo various chemical reactions, including:

    Deprotonation: The carboxyl group can lose a proton, forming butyrate ions.

    Reduction: Butyric acid can be reduced to butanol using reducing agents like lithium aluminum hydride.

    Nucleophilic Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

    Dehydrating Agents: Phosphorus pentoxide for forming anhydrides.

    Alcohols: For esterification reactions.

Major Products

    Butanol: Formed by reduction.

    Butyrate Esters: Formed by esterification.

    Butyric Anhydride: Formed by dehydration.

Scientific Research Applications

Magnesium butyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in gut health, as it serves as an energy source for colonocytes and promotes a healthy gut microbiome.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also studied for its role in modulating the immune system and improving metabolic health.

    Industry: Used in the production of pharmaceuticals, food additives, and dietary supplements.

Mechanism of Action

Magnesium butyrate exerts its effects primarily through its role as a source of butyrate ions. Butyrate is known to:

    Inhibit Histone Deacetylases (HDACs): This leads to changes in gene expression, promoting anti-inflammatory and anti-cancer effects.

    Modulate Gut Microbiota: Promotes the growth of beneficial bacteria and inhibits pathogenic bacteria.

    Enhance Gut Barrier Function: Strengthens the intestinal barrier, reducing permeability and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Sodium Butyrate: Another butyrate salt with similar properties but different cation.

    Calcium Butyrate: Similar to magnesium butyrate but with calcium as the cation.

    Butyric Acid: The parent compound, a short-chain fatty acid.

Uniqueness

Magnesium butyrate is unique due to the presence of magnesium, which has additional health benefits such as supporting bone health and muscle function. Compared to sodium butyrate, it may be preferred for individuals needing to limit sodium intake.

Properties

Molecular Formula

C8H14MgO4

Molecular Weight

198.50 g/mol

IUPAC Name

magnesium;butanoate

InChI

InChI=1S/2C4H8O2.Mg/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2

InChI Key

XGIJWNPXLLJTTB-UHFFFAOYSA-L

Canonical SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Mg+2]

Origin of Product

United States

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